molecular formula C15H23NS B1257968 Thienylcyclohexylpiperidine

Thienylcyclohexylpiperidine

Cat. No.: B1257968
M. Wt: 249.4 g/mol
InChI Key: BBCHKZRHRVJNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thienylcyclohexylpiperidine, more commonly known as Tenocyclidine or TCP, is a potent dissociative anesthetic recognized for its high-affinity antagonism of the N-Methyl-D-aspartate (NMDA) receptor complex . Its primary research value lies in its selective binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel, where it acts as a non-competitive blocker . Due to this high affinity, the 3H radiolabelled form of TCP is extensively employed as a tool in neuroscience for investigating the distribution and density of NMDA receptors in neural tissue . While its core mechanism involves NMDA receptor antagonism, studies indicate that TCP also exhibits a distinct pharmacological profile by interacting with the nigrostriatal dopamine pathway, suggesting additional research applications for probing dopaminergic systems . Compared to phencyclidine, TCP demonstrates greater affinity for the NMDA receptor complex but lower affinity for sigma receptors, making it a more selective ligand for certain research purposes . This compound is a key molecule for studying glutamatergic neurotransmission, receptor channel block, and the pathophysiology of neurological conditions linked to NMDA receptor dysfunction. It is strictly for research use in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

1-cyclohexyl-2-thiophen-2-ylpiperidine

InChI

InChI=1S/C15H23NS/c1-2-7-13(8-3-1)16-11-5-4-9-14(16)15-10-6-12-17-15/h6,10,12-14H,1-5,7-9,11H2

InChI Key

BBCHKZRHRVJNLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCCCC2C3=CC=CS3

Synonyms

(3H)thienylcyclohexylpiperidine
1-(1-(2-thienyl)cyclohexyl)piperidine
1-(1-(2-thienyl)cyclohexyl)piperidine hydrochloride
1-(1-(2-thienyl)cyclohexyl)piperidine, tritium-labeled
2-thienylphencyclidine
N-(1-(2-thiophenyl)cyclohexyl)piperidine
tenocyclidine
tenocyclidine hydrochloride
tenocyclidine-TCP
thienyl cyclohexylpiperidine
thienylcyclohexylpiperidine

Origin of Product

United States

Synthetic Methodologies and Structural Derivations of Thienylcyclohexylpiperidine

Historical Synthetic Approaches to the Core Structure

The foundational synthetic strategies for Thienylcyclohexylpiperidine are rooted in the broader class of arylcyclohexylamines, with the synthesis of Phencyclidine (PCP) serving as a primary template. wikipedia.orgmdpi.com The development of these compounds, including Tenocyclidine (B1683004) (TCP), was notably advanced by researchers at Parke-Davis during the 1950s and 1960s.

A prevalent historical method, detailed in the mid-1960s, involves a Grignard reaction. dntb.gov.ua The synthesis typically begins with the creation of an intermediate, 1-piperidinocyclohexanecarbonitrile (B162700) (PCC), from cyclohexanone (B45756), piperidine (B6355638), and a cyanide source. This toxic precursor is then reacted with a Grignard reagent. dntb.gov.ua For the synthesis of TCP, this involves the use of a thienylmagnesium halide (e.g., 2-thienylmagnesium bromide), which introduces the characteristic thienyl group to the cyclohexyl ring. nih.gov

An alternative route involves the formation of a 1-(1-cyclohexenyl)piperidine enamine by refluxing cyclohexanone and piperidine with an acid catalyst like p-toluenesulfonic acid. This enamine intermediate is subsequently treated with an organometallic thienyl reagent, such as 2-thienyllithium (B1198063), followed by hydrolysis to yield the final TCP product. mdma.ch These early methods laid the groundwork for the production of the core thienyl-substituted arylcyclohexylamine structure.

Modern Synthetic Pathways and Innovations

Contemporary synthetic chemistry aims to improve upon historical methods by increasing efficiency, safety, and versatility. While specific novel "named" reactions for TCP are not extensively documented, innovations in the synthesis of structurally related arylcyclohexylamines, such as ketamine, indicate the direction of modern approaches. google.comresearchgate.net

One significant advancement is the use of microwave-assisted Diels-Alder reactions to construct the substituted cyclohexane (B81311) core. researchgate.net This method offers rapid and efficient access to the central scaffold of the molecule. For example, a siloxybutadiene can act as the diene counterpart to an aryl-containing dienophile, leading to the formation of the cyclohexene (B86901) ring system, which can then be further modified to produce the target amine. researchgate.net

Furthermore, there is a trend towards developing more atom-economical and environmentally benign processes. This includes the exploration of continuous flow chemistry, which can offer better control over reaction parameters and reduce the risks associated with handling hazardous reagents compared to traditional batch processing. google.com Asymmetric synthesis, using chiral catalysts to directly produce specific enantiomers of chiral derivatives, also represents a major innovation in the field. google.com

Precursors and Intermediate Compounds in this compound Synthesis

The primary building blocks for the core structure are:

Cyclohexanone: Provides the six-membered saturated ring.

Piperidine: Forms the heterocyclic amine portion of the molecule.

A Thiophene-derived organometallic reagent: Typically 2-thienyllithium or 2-thienylmagnesium bromide, which acts as the nucleophile to introduce the thienyl moiety. mdma.ch

A crucial and well-documented intermediate in many synthetic pathways is 1-Piperidinocyclohexanecarbonitrile (PCC) . dntb.gov.ua It is formed by the reaction of cyclohexanone, piperidine, and a cyanide salt (e.g., potassium cyanide). PCC is a toxic compound that can be a contaminant in illicitly produced related substances. dntb.gov.ua Another key intermediate, particularly in the enamine-based route, is 1-(1-cyclohexenyl)piperidine . mdma.ch

Table 1: Key Precursors and Intermediates in TCP Synthesis

Compound NameMolecular FormulaRole in Synthesis
CyclohexanoneC₆H₁₀OCyclohexyl ring source
PiperidineC₅H₁₁NPiperidine ring source
2-ThienyllithiumC₄H₃LiSThienyl group source (organometallic reagent)
1-Piperidinocyclohexanecarbonitrile (PCC)C₁₂H₂₀N₂Key intermediate in the nitrile route dntb.gov.ua

Stereoselective Synthesis of this compound Enantiomers

This compound itself is an achiral molecule as it lacks a stereocenter. However, the introduction of substituents on the cyclohexane or piperidine rings can create chiral centers, leading to the existence of enantiomers. The synthesis and separation of these stereoisomers are important for research, as different enantiomers can exhibit distinct pharmacological profiles.

For chiral derivatives of TCP, classical resolution is a common method to separate enantiomers. This involves reacting the racemic mixture with a chiral resolving agent, such as (+)- or (-)-di-O,O′-4-toluoyltartaric acid, to form diastereomeric salts. researchgate.net These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the TCP derivative can be recovered by removing the chiral acid. researchgate.net

Modern synthetic chemistry also provides methods for direct asymmetric synthesis. Drawing parallels from the synthesis of related chiral arylcyclohexylamines, it is plausible that chiral organocatalysts, such as chiral phosphoric acids, could be employed to achieve the enantioselective amination of a suitable ketone precursor, yielding a specific enantiomer of a chiral TCP analog directly. google.com

Development of this compound Derivatives and Analogs for Research

The this compound scaffold has served as a template for the development of numerous derivatives and analogs for scientific investigation. By systematically modifying the core structure, researchers can probe the structure-activity relationships at various receptor sites.

A prominent example is the synthesis of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (Benocyclidine or BTCP) and its homologues. nih.govacs.org These compounds were designed to explore binding at the dopamine (B1211576) transporter and have been instrumental in developing probes for the "cocaine receptor." nih.gov The synthesis of these analogs generally follows the established routes for arylcyclohexylamines, starting from the appropriate cycloalkanone (e.g., cyclopentanone (B42830) or cycloheptanone (B156872) for ring-size homologs) and incorporating the benzo[b]thiophene moiety in place of thiophene (B33073). nih.govresearchgate.net These derivatives have shown a wide range of affinities for dopamine uptake sites, phencyclidine binding sites, and sigma-receptors, making them valuable tools for neuropharmacological research. nih.gov

Fluorinated Analogs and their Synthetic Routes

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and improve blood-brain barrier penetration. The synthesis of fluorinated TCP analogs, such as 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, has been developed for research purposes.

The synthetic routes to these compounds typically involve multi-step processes. One approach is the nucleophilic substitution of a leaving group on a pre-formed piperidine ring with a fluoride (B91410) source. An alternative and more common pathway involves using a fluorinated building block from the start. For example, the synthesis can proceed through the standard Grignard or enamine pathway using 4-fluoropiperidine (B2509456) in place of piperidine. This directly incorporates the fluorinated heterocycle onto the cyclohexyl-thiophene intermediate. Optimization of such syntheses may involve adjusting solvent polarity and temperature to maximize yield and purity.

Radioligand Synthesis Methodologies for Receptor Mapping

Radiolabeled versions of this compound and its analogs are indispensable tools for receptor binding assays and in vivo imaging studies. Tritiated TCP ([³H]TCP) has been widely used to label the phencyclidine (PCP) binding site within the N-methyl-D-aspartate (NMDA) receptor complex. nih.govresearchgate.net

The synthesis of a radioligand like [³H]TCP requires the introduction of a radioisotope, such as tritium (B154650) (³H), into the molecule. This is often achieved in the final steps of the synthesis to conserve the expensive and radioactive material. A common method is the catalytic reduction of an unsaturated precursor with tritium gas (T₂). For instance, a TCP analog containing a double bond in the cyclohexyl ring could be prepared and then subjected to catalytic hydrogenation with T₂ gas over a palladium catalyst to yield the saturated, tritiated final product. Another strategy could involve the reduction of a ketone precursor with a tritiated reducing agent like sodium borotritide ([³H]NaBH₄). Similarly, radiolabeled analogs like [³H]BTCP have been synthesized and used to study dopamine transporter sites. nih.gov

Irreversible Alkylators Based on this compound

The development of irreversible ligands, particularly alkylating agents, from the this compound (TCP) scaffold represents a significant strategy in neuropharmacological research. These molecules are designed to form a stable, covalent bond with their target receptor, which is typically the phencyclidine (PCP) binding site within the N-methyl-D-aspartate (NMDA) receptor-ion channel complex. thieme-connect.comthieme-connect.com This irreversible binding allows for the permanent labeling and characterization of the receptor's structure and function. thieme-connect.com The principle behind these agents is the incorporation of a reactive electrophilic group into the TCP molecule. ump.edu.plresearchgate.net This group can then form a covalent linkage with nucleophilic amino acid residues present in the binding pocket of the target protein. cuni.cz

Research in this area has led to the synthesis of novel TCP derivatives bearing highly reactive functional groups. thieme-connect.com A key study by Kozikowski, Fauq, and colleagues detailed the synthesis and evaluation of four new thienylcyclohexylamines designed as irreversible alkylators. thieme-connect.comthieme-connect.com The synthetic approach focused on introducing isothiocyanato (-NCS) and isoselenocyanato (-NCSe) groups onto the thienyl ring of the TCP structure. These groups serve as the electrophilic warheads for alkylating the receptor site. thieme-connect.com

The synthesized compounds were specifically designed to probe the MK-801/PCP recognition sites. thieme-connect.comthieme-connect.com The research examined their capacity to irreversibly bind to and alkylate this site, which is crucial for understanding the molecular interactions governing ligand binding and channel function within the NMDA receptor complex. thieme-connect.com

Below are the key irreversible alkylator derivatives of this compound that have been synthesized and studied.

Table 1: Irreversible Alkylator Derivatives of this compound

Compound Name Base Structure Reactive Group Target Site
N-[1-(4-isothiocyanato-2-thienyl)cyclohexyl]piperidine This compound Isothiocyanate MK-801/PCP recognition site
N-[1-(4-isoselenocyanato-2-thienyl)cyclohexyl]piperidine This compound Isoselenocyanate MK-801/PCP recognition site
2-[1-(ethylaminocyclohexyl)-4-isothiocyanatothiophene] Thienylcyclohexylamine Isothiocyanate MK-801/PCP recognition site

Table 2: List of Chemical Compounds

Compound Name
This compound (TCP)
N-methyl-D-aspartate (NMDA)
Phencyclidine (PCP)
Dizocilpine (MK-801)
N-[1-(4-isothiocyanato-2-thienyl)cyclohexyl]piperidine
N-[1-(4-isoselenocyanato-2-thienyl)cyclohexyl]piperidine
2-[1-(ethylaminocyclohexyl)-4-isothiocyanatothiophene]

Structure Activity Relationship Sar of Thienylcyclohexylpiperidine and Its Derivatives

Systematic Structural Modifications and Resultant Receptor Affinities

Systematic structural modifications of the Thienylcyclohexylpiperidine (TCP) scaffold have led to a broad range of derivatives with varying affinities for their target receptors, primarily the N-methyl-D-aspartate (NMDA) receptor and the dopamine (B1211576) transporter (DAT). Research has demonstrated that even minor alterations to the core structure can significantly impact binding potency and selectivity.

The affinity of TCP derivatives for the NMDA receptor ion channel can range from the nanomolar to the micromolar level. researchgate.net For instance, a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines retained nanomolar affinity for sites on the dopamine transporter. nih.gov This indicates that considerable structural variation is permissible for the N-substituents while maintaining high affinity. nih.gov

Interestingly, monoalkyl N-substituted derivatives of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a TCP analog, have shown the highest affinity for the dopamine transporter. nih.gov For example, the N-butyl derivative exhibited an IC50 of 0.3 nM for sites labeled by [3H]-BTCP, and the N-(cyclopropylmethyl) derivative showed an IC50 of 1 nM at the same site. nih.gov In comparison, the parent compound, BTCP, had an IC50 of 5 nM. nih.gov

Furthermore, the replacement of the phenyl ring in phencyclidine (PCP) with a thienyl ring to form tenocyclidine (B1683004) (TCP) results in a compound that is more potent than PCP. nih.gov This highlights the significant role of the aromatic moiety in receptor interaction.

The following table summarizes the binding affinities of selected TCP derivatives:

CompoundTargetRadioligandIC50 (nM)
N-butyl BTCP derivativeDopamine Transporter[3H]-BTCP0.3 nih.gov
N-(cyclopropylmethyl) BTCP derivativeDopamine Transporter[3H]-BTCP1 nih.gov
BTCPDopamine Transporter[3H]-BTCP5 nih.gov
N-butyl BTCP derivativeDopamine Transporter[3H]cocaine60 nih.gov
N-(cyclopropylmethyl) BTCP derivativeDopamine Transporter[3H]cocaine23 nih.gov
BTCPDopamine Transporter[3H]cocaine39 nih.gov

These findings underscore the principle that systematic modifications of the TCP structure provide a powerful tool for modulating receptor affinity and developing ligands with specific pharmacological profiles.

Impact of Core Piperidine (B6355638) Ring Modifications on Target Interactions

Modifications to the core piperidine ring of this compound (TCP) and its analogs have a pronounced effect on their interactions with target receptors. Research into the structure-activity relationships (SAR) has revealed that alterations to this heterocyclic amine moiety can significantly influence binding affinity and selectivity.

Studies on TCP derivatives have shown that substituting the piperidine ring with other cycloamine rings or N-alkyl-substituted amines leads to a range of affinities for the NMDA receptor ion-channel, from 65 nM to the micromolar range. researchgate.net This indicates that the nature and size of the amine substituent are critical determinants of binding potency. For example, replacing the piperidine ring with a pyrrolidine (B122466) or a morpholine (B109124) ring has been shown to decrease potency in PCP-like activity. researchgate.net

In the context of analogs of 1-(1-phenylcyclohexyl)piperidine (PCP), a structurally related compound, modifications to the piperidine ring tend to enhance affinity for the dopamine transporter. researchgate.net For instance, increasing the size and lipophilicity of the N-substituents on a related benzothienyl analog generally improves binding. nih.gov However, surprisingly, monoalkyl N-substituted derivatives displayed the highest affinity for the dopamine transporter in that series of compounds. nih.gov

Furthermore, substitution of methyl groups on the piperidine ring of PCP was found to reduce potency without affecting efficacy in producing PCP-like discriminative stimuli in pigeons. researchgate.net In contrast, introducing a methyl group to the 2-position of the piperidine ring in PCP results in a compound that is almost as active as the parent compound. researchgate.net Quaternization of the piperidine nitrogen in PCP, however, leads to a reduction in affinity for the PCP binding site. researchgate.net

These findings collectively highlight the significant role of the piperidine ring in mediating the interaction of TCP and its analogs with their biological targets. The size, shape, and substitution pattern of this ring are crucial for optimizing binding affinity and achieving desired pharmacological effects.

Cyclohexyl Moiety Substitutions and Their Influence on Binding Profiles

Modifications to the cyclohexyl moiety of this compound (TCP) and its derivatives have a significant impact on their binding profiles at various receptors. The size and substitution pattern of this cycloalkane ring are critical for optimal interaction with the binding pocket.

Research on 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a potent and selective dopamine uptake inhibitor, has shown that altering the size of the cyclohexyl ring can lead to differential and sometimes opposite changes in affinity for sites on the dopamine transporter labeled by different radioligands. nih.gov For instance, in a study of BTCP analogues, contracting the cyclohexyl ring to a cyclopentane (B165970) resulted in a threefold decrease in potency for inhibiting trypanothione (B104310) reductase. researchgate.net

Substitution on the cyclohexyl ring also plays a crucial role. For example, introducing a fluorine atom to the 4-position of the cyclohexyl ring in a TCP derivative was explored for the development of radiotracers for the NMDA receptor ion-channel. researchgate.net However, analogues with alkyl substitutions at the C4 position of the cyclohexyl ring in BTCP showed reduced inhibitory activity against trypanothione reductase. researchgate.net This suggests that while the 4-position is not fully blocked by the enzyme, the surrounding protein region does not favor hydrophobic interactions. researchgate.net In contrast, polar substitutions at this position resulted in compounds with potency similar to the parent compound, BTCP. researchgate.net

These findings underscore the importance of the cyclohexyl ring's structural integrity and substitution pattern in determining the binding affinity and selectivity of TCP and its derivatives.

Thienyl Group Variations and Effects on Target Specificity

The thienyl group of this compound (TCP) is a critical determinant of its pharmacological profile, and variations of this aromatic moiety significantly affect target specificity and receptor affinity. The replacement of the phenyl group in phencyclidine (PCP) with a thienyl ring to create tenocyclidine (TCP) is a key modification that enhances potency. nih.gov This substitution leads to a compound with a higher affinity for the N-methyl-D-aspartate (NMDA) receptor compared to PCP.

Further modifications to the thienyl ring, such as the addition of a benzo group to form 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), can dramatically alter target specificity. BTCP is a high-affinity and selective dopamine uptake inhibitor, and unlike TCP, it fails to bind to phencyclidine receptors. nih.gov This demonstrates that extending the aromatic system can shift the primary target from the NMDA receptor to the dopamine transporter.

The position of the substituent on the thienyl ring is also crucial. For example, the synthesis of TCP analogues with a fluoroethyl group attached to the thiophene (B33073) ring was explored for creating radioligands for the NMDA receptor. capes.gov.br However, these particular derivatives showed low affinity for the receptor. capes.gov.br

Positional Isomerism and Binding Affinity Modulation

Positional isomerism within the this compound (TCP) structure plays a significant role in modulating binding affinity for its target receptors. The spatial arrangement of the constituent rings and any substituents can dramatically alter the molecule's ability to interact with the binding site.

In the context of the N-methyl-D-aspartate (NMDA) receptor, the binding of [3H]TCP is sensitive to the presence of other ligands that bind to different sites on the receptor complex. For instance, the binding of [3H]TCP is significantly potentiated by L-glutamate and other NMDA receptor agonists. nih.gov Glycine (B1666218) also enhances [3H]TCP binding, both in the presence and absence of glutamate (B1630785). nih.gov This suggests that the conformation of the TCP binding site is allosterically modulated by the activation state of other domains within the NMDA receptor complex.

Furthermore, the inhibitory potency of certain compounds on [3H]TCP binding can be altered by the presence of these allosteric modulators. For example, the inhibitory effect of haloperidol, a sigma receptor ligand, is markedly reduced in the presence of both glutamate and glycine. nih.gov This indicates that the conformational state of the receptor, influenced by positional interactions of co-agonists, can affect the binding of TCP.

While direct studies on positional isomers of the core TCP structure are limited in the provided context, the data on allosteric modulation strongly implies that the relative positioning of interacting molecules and receptor domains is critical for binding affinity. The pharmacological profiles of TCP in membranes treated with detergents like Triton X-100, which alter the membrane environment and potentially receptor conformation, are not significantly different from untreated membranes, suggesting a robust core interaction that is nonetheless sensitive to the presence of co-agonists. nih.gov

Conformational Analysis and Ligand-Receptor Recognition Mechanisms

The interaction of this compound (TCP) and its derivatives with their target receptors is governed by complex ligand-receptor recognition mechanisms, which are heavily influenced by the conformational flexibility of both the ligand and the receptor. Conformational analysis provides insights into the three-dimensional structures that are most favorable for binding.

The binding of a ligand to a receptor can occur through several mechanisms, including the "lock and key," "induced fit," and "conformational selection" models. researchgate.netmdpi.com For flexible molecules like TCP, the induced fit and conformational selection models are particularly relevant. In the induced fit model, the receptor undergoes a conformational change to accommodate the ligand. researchgate.net In the conformational selection model, the receptor exists in an equilibrium of different conformations, and the ligand selectively binds to the one that provides the best fit. researchgate.netmdpi.com

For the N-methyl-D-aspartate (NMDA) receptor, a primary target of TCP, studies on its ligand-binding domains (LBDs) reveal a rich spectrum of motions, including hinge bending, rocking, and twisting. nih.gov This inherent flexibility allows the receptor to adopt different conformational states. Computational studies suggest that the apo-state (unbound) LBDs of NMDA receptor subunits can sample closed-cleft conformations, which supports a conformational selection mechanism for agonist binding. nih.gov

The conformational behavior of TCP and its analogues can also be influenced by the surrounding environment. For instance, the lipophilicity of the medium can affect the conformation of these molecules. researchgate.net This is important as the ligand must traverse the lipid bilayer of the cell membrane to reach its binding site within the ion channel of the NMDA receptor.

The binding of a ligand induces conformational changes in the receptor that are transmitted across the cell membrane, leading to the activation of downstream signaling pathways. nih.govfrontiersin.org The specific conformational changes induced by a ligand determine whether it acts as an agonist or an antagonist. Understanding these conformational dynamics is crucial for designing ligands with specific functional outcomes.

Molecular Mechanisms of Action of Thienylcyclohexylpiperidine

Non-Competitive Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors

TCP is a potent non-competitive antagonist of the NMDA receptor, binding to a site within the receptor's ion channel, commonly known as the phencyclidine (PCP) site. nih.govdrugbank.comcapes.gov.brnih.gov This action blocks the influx of calcium ions, thereby inhibiting the excitatory effects of the neurotransmitter glutamate (B1630785). The radiolabeled form of TCP, [³H]TCP, is widely utilized in research due to its high affinity for this binding site, making it a valuable tool for studying NMDA receptor pharmacology. wikipedia.orgdrugbank.comnih.gov

Binding Kinetics and Affinity to the NMDA Receptor Ion Channel (PCP Site)

TCP exhibits a high affinity for the PCP binding site within the NMDA receptor's ion channel. nih.gov Studies have shown that TCP has a greater affinity for NMDA receptors compared to its parent compound, phencyclidine (PCP). wikipedia.org The dissociation constant (Kd) of [³H]TCP for its binding site in rat brain membranes has been reported to be approximately 7.4 nM. nih.gov Furthermore, TCP dissociates slowly from these binding sites. nih.gov In competitive binding assays, TCP has demonstrated an inhibition constant (Ki) of 24.2 nM against [³H]MK-801 binding in rat brain membranes. nih.gov The substitution of the phenyl group in PCP with a thiophene (B33073) ring in TCP is thought to enhance the electronic interactions with the NMDA receptor, contributing to its higher affinity.

Table 1: Comparative Binding Affinities of Non-Competitive NMDA Antagonists

Compound Inhibition Constant (Ki) in nM
MK-801 5.5 nih.gov
Dexoxadrol 21.5 nih.gov
Thienylcyclohexylpiperidine (TCP) 24.2 nih.gov
Phencyclidine (PCP) 100.8 nih.gov
(+)-SKF 10,047 357.7 nih.gov
Dextrorphan 405.2 nih.gov
Ketamine 922.2 nih.gov
Dextromethorphan 2913 nih.gov

Subunit Selectivity of NMDA Receptor Interaction (e.g., GluN2B)

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A-D). nih.govunimi.it While the direct subunit selectivity of TCP has not been extensively detailed in the provided search results, research indicates that different NMDA receptor antagonists can exhibit preferences for specific GluN2 subunits. nih.govunimi.it For instance, some antagonists show a preference for GluN2A over GluN2B subunits. nih.govunimi.it The expression of the GluN2B subunit, in particular, has been shown to decline with age in certain brain regions, which could potentially alter the effects of NMDA receptor antagonists. nih.gov Given that the GluN2B subunit is implicated in various neurological functions and pathologies, understanding the specific interactions of TCP with different NMDA receptor subunit combinations is an important area for further investigation. mdpi.com

Interaction with Dopamine (B1211576) Transporter (DAT) and Dopamine Receptors

In addition to its primary action at the NMDA receptor, TCP interacts with the dopamine transporter (DAT). wikipedia.orgnih.gov It is suggested that TCP's psychostimulant effects, which are more pronounced than those of PCP, may be due to a greater activity as a dopamine reuptake inhibitor (DRI). wikipedia.orgebi.ac.uk Some research indicates that [³H]TCP can label a second high-affinity binding site that is not associated with the NMDA receptor, and this site is linked to biogenic amine transporters. nih.gov There is also evidence for a direct physical interaction between the D2 dopamine receptor and DAT, which can modulate dopamine reuptake. embopress.orgnih.gov The analog of TCP, 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), is a selective and high-affinity dopamine uptake inhibitor. nih.govnih.gov Studies with BTCP have shown that structural modifications can significantly alter affinity for the DAT. nih.gov

Serotonin (B10506) Transporter (SERT) and Receptor Affinity

The interaction of TCP with the serotonin system has been noted, with [³H]TCP binding being inhibited by serotonin uptake inhibitors in some studies. zenodo.org This suggests that, similar to its interaction with the dopamine transporter, TCP may also have an affinity for the serotonin transporter (SERT). nih.gov The broader class of arylcyclohexylamines, to which TCP belongs, is known to interact with various biogenic amine reuptake systems. nih.gov However, detailed characterization of TCP's affinity for specific serotonin receptor subtypes is not extensively covered in the provided search results.

Noradrenaline Transporter (NET) Interactions

The interaction of this compound (TCP) with the noradrenaline transporter (NET) is not as extensively characterized in publicly available literature as its activity at the NMDA receptor. The norepinephrine (B1679862) transporter is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.govguidetopharmacology.org Inhibition of NET is a mechanism of action for various antidepressant and psychostimulant medications. nih.gov

While direct, quantitative binding affinity data (such as Ki or IC50 values) for TCP at the human norepinephrine transporter are not consistently reported in seminal studies, the pharmacological profile of the broader arylcyclohexylamine class suggests a potential for interaction. service.gov.ukplos.org Many compounds within this family exhibit activity at monoamine transporters, including NET, the dopamine transporter (DAT), and the serotonin transporter (SERT). plos.orgnih.gov The psychostimulant effects of TCP, which are noted to be more pronounced than those of its parent compound Phencyclidine (PCP), suggest a possible interaction with monoamine systems, including potential inhibition of norepinephrine and/or dopamine reuptake. wikipedia.org However, without specific binding studies, the precise affinity and functional activity of TCP at the NET remain an area for further investigation.

Other Potential Molecular Targets and Off-Target Binding Profiles

Beyond its primary action at the NMDA receptor, this compound (TCP) interacts with several other molecular targets, contributing to its complex pharmacological profile. These interactions define its off-target and polypharmacological characteristics. The primary targets of interest include the dopamine transporter and sigma receptors.

Research has identified at least two distinct binding sites for radiolabeled [³H]TCP in brain tissue. service.gov.uk Site 1 is the well-characterized, high-affinity site located within the ion channel of the NMDA receptor. drugbank.com Site 2, which is insensitive to the NMDA receptor antagonist MK-801, has been associated with the biogenic amine transporters, particularly the dopamine transporter. service.gov.ukdrugbank.com

Dopamine Transporter (DAT) : TCP and its analogs have been shown to inhibit the uptake of dopamine. caymanchem.combertin-bioreagent.com This action is thought to contribute to the compound's psychostimulant effects. wikipedia.org The related compound Benocyclidine (BTCP), which also features a thienyl and piperidine (B6355638) structure, is a potent and selective dopamine reuptake inhibitor (DRI), demonstrating that this chemical scaffold can have high affinity for the DAT. acs.org

Sigma (σ) Receptors : TCP exhibits a lower affinity for sigma receptors when compared to its parent compound, Phencyclidine (PCP). wikipedia.org Sigma receptors, which are divided into σ₁ and σ₂ subtypes, are a distinct class of intracellular proteins implicated in a wide range of cellular functions and are a target for many psychoactive compounds. probes-drugs.org While TCP does bind to these sites, they are not considered its primary target, and the affinity is substantially lower than for the NMDA receptor. wikipedia.org

Other Receptors : The broader class of arylcyclohexylamines has been investigated for interactions with a wide array of central nervous system targets. While comprehensive screening data for TCP is limited, studies on analogs suggest that interactions with other monoamine transporters like the serotonin transporter (SERT) or various G-protein coupled receptors are possible, though likely with lower affinity compared to the primary NMDA target. service.gov.ukplos.org

The following table summarizes the known binding affinities of this compound for various molecular targets.

Interactive Data Table: Binding Profile of this compound

Target Radioligand Tissue/System Affinity (K_d/K_i) Citation
NMDA Receptor [³H]TCP Rat Brain 9 nM (K_d) caymanchem.com
Dopamine Transporter (DAT) - - Action noted, but specific K_i not consistently reported. Blocks dopamine uptake. wikipedia.orgcaymanchem.combertin-bioreagent.com

Table of Mentioned Compounds

Abbreviation Full Compound Name
TCP 1-[1-(2-thienyl)cyclohexyl]piperidine
PCP 1-(1-phenylcyclohexyl)piperidine
BTCP 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine
NET Norepinephrine Transporter
DAT Dopamine Transporter
SERT Serotonin Transporter

Preclinical Pharmacological Research Methodologies and Findings for Thienylcyclohexylpiperidine

In Vitro Receptor Binding Assays and Affinity Determination

In vitro receptor binding assays are fundamental in determining the affinity of a compound for its molecular targets. These assays typically use radiolabeled ligands to quantify the displacement by the test compound in preparations of brain membranes or cells expressing the target receptor. For Thienylcyclohexylpiperidine, research has established its primary site of action at the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgcfsre.org

TCP demonstrates a high affinity for the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor complex. wikipedia.orgcaymanchem.com Compared to its parent compound, phencyclidine, TCP exhibits a higher affinity for the NMDA receptor and a lower affinity for sigma receptors. nih.govwikipedia.org Due to its high affinity, the tritiated form, [³H]TCP, is a widely utilized radioligand in research for studying the NMDA receptor complex. nih.govwikipedia.org

Studies have shown that the binding of [³H]TCP is modulated by other ligands of the NMDA receptor. The presence of the co-agonists L-glutamate and glycine (B1666218) enhances [³H]TCP binding, which suggests that channel opening by the agonists increases access to the binding site within the pore. govinfo.gov Beyond the NMDA receptor, TCP has been reported to bind to the dopamine (B1211576) transporter (DAT) and the µ-opioid receptor. nih.gov Furthermore, some research has identified a distinct "glycine/N-[1-(2-thienyl)cyclohexyl]piperidine(TCP)-binding protein" as part of an atypical NMDA receptor-like complex in the single-celled organism Paramecium, indicating the complexity of its interactions. biologists.combiologists.com

Table 1: In Vitro Receptor Binding Affinity of this compound This table summarizes reported binding affinities (Kd) for this compound at various receptor sites.


Receptor TargetLigandPreparationAffinity (Kd)Reference
NMDA Receptor-Gated Ion ChannelTenocyclidine (B1683004)Not Specified9 nM govinfo.gov

In Vitro Functional Assays for Ion Channel Modulation (e.g., Electrophysiology on Isolated Systems)

Functional assays are critical for determining not just if a compound binds to a target, but how it affects its function. For ion channels like the NMDA receptor, electrophysiology is the gold-standard technique, allowing direct measurement of ion flow across a cell membrane.

Studies have confirmed that TCP acts as a non-competitive antagonist of the NMDA receptor. nih.govmdpi.com Electrophysiological recordings have demonstrated that TCP is more potent than PCP at blocking NMDA-activated excitatory postsynaptic potentials (EPSPs) in brain tissue. caymanchem.com The mechanism of this block is use-dependent, meaning the NMDA receptor channel must be opened by its agonists (glutamate and glycine) before TCP can enter and occlude the pore. govinfo.gov This characteristic has been demonstrated in Xenopus oocytes expressing NMDA receptors, where the application of TCP blocks the NMDA-evoked electrical currents. govinfo.gov While TCP's primary functional effect is the blockade of the NMDA receptor channel, analogs like PCP have also been shown to block certain presynaptic voltage-gated potassium channels at low doses, though specific data on this action for TCP is less characterized. caymanchem.com

Neurotransmitter Uptake Inhibition Studies in Synaptosomes

Neurotransmitter uptake inhibition is a key mechanism for many psychoactive drugs. These effects are often studied using synaptosomes, which are isolated, sealed nerve terminals that can actively take up neurotransmitters from the surrounding medium. The ability of a drug to inhibit the uptake of a radiolabeled neurotransmitter (like [³H]dopamine or [³H]norepinephrine) is measured.

Research indicates that TCP's psychostimulant effects may be related to its activity as a dopamine reuptake inhibitor (DRI). wikipedia.org In vitro studies have confirmed that TCP can block the uptake of dopamine. caymanchem.com However, when directly compared with other arylcyclohexylamines, TCP was found to be more selective for the NMDA receptor's PCP site than for the dopamine uptake complex. nih.gov For instance, the related compound N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) is a much more potent and specific inhibitor of dopamine uptake (IC50 = 8 nM) while having a low affinity for the PCP receptor. nih.govresearchgate.net

In addition to dopamine, TCP has been shown to inhibit the uptake of norepinephrine (B1679862). A study using rat brain synaptosomes found a clear inhibitory effect on [³H]-noradrenaline uptake, with a potency rank of PCP > TCP > haloperidol. nih.gov This suggests that TCP's pharmacological profile includes modulation of multiple monoamine transporters.

Table 2: Neurotransmitter Uptake Inhibition Profile of this compound This table summarizes the known effects of this compound on neurotransmitter uptake.


TransporterEffectRelative PotencyReference
Dopamine Transporter (DAT)InhibitionLess potent than at NMDA receptor; less potent than BTCP[3, 5]
Norepinephrine Transporter (NET)InhibitionLess potent than PCP biologists.com

Enzyme Activity Modulation in Cellular Models

The interaction of drugs with enzymes can lead to significant physiological effects. Such interactions are studied in cellular models by measuring changes in enzyme activity in the presence of the compound. While TCP is not primarily known as an enzyme modulator, some specific interactions have been investigated.

One study explored the potential of TCP to protect the enzyme acetylcholinesterase (AChE) from inhibition by the organophosphate nerve agent soman (B1219632). bibliotekanauki.pl In rats poisoned with soman, pretreatment or therapy with TCP resulted in significantly higher plasma AChE activity compared to animals treated with soman alone. bibliotekanauki.plebi.ac.uk This finding suggests that TCP can modulate AChE activity, offering a protective effect under conditions of irreversible enzyme inhibition by organophosphates. bibliotekanauki.pl Beyond this specific context, there is limited information in the scientific literature regarding the modulation of other major enzyme systems, such as cytochrome P450 or monoamine oxidase, by this compound.

Ex Vivo Receptor Occupancy Studies in Animal Models (focused on binding methodology)

Ex vivo receptor occupancy studies are designed to determine the degree to which a drug binds to its target receptor in the brain after systemic administration to a living animal. This technique bridges the gap between in vitro affinity and in vivo target engagement. The methodology typically involves administering the drug, sacrificing the animal at a specific time point, and then using in vitro autoradiography on brain slices to measure the availability of the target receptor. acs.org Despite the utility of this method, specific preclinical studies employing ex vivo receptor occupancy methodologies to quantify the engagement of NMDA receptors or other targets by this compound are not extensively reported in the available scientific literature.

Investigation of Receptor Trafficking and Expression Regulation in Cell Lines

Chronic or acute exposure to receptor ligands can cause adaptive changes in cells, including the regulation of receptor expression levels and their trafficking to and from the cell surface. These neuroplastic changes are often investigated in cell lines using techniques like immunocytochemistry, Western blotting, and surface biotinylation. While it is known that the activity of NMDA receptors can lead to their internalization and that subunit expression is highly regulated, specific research detailing the direct effects of this compound on NMDA receptor trafficking or expression in cell lines is limited. nih.gov One study did identify a protein in Paramecium that binds both TCP and glycine, hinting at a role in a receptor complex, but this has not been extended to receptor trafficking regulation in mammalian cells. biologists.combiologists.com

Gene Expression Profiling in Response to this compound in Cellular Systems

Gene expression profiling, using methods like microarrays or RNA-sequencing, can reveal global changes in cellular function in response to a drug. The activation of NMDA receptors is known to induce the rapid expression of immediate early genes, such as c-fos, which in turn regulate downstream gene networks. researchgate.net As a potent NMDA receptor antagonist, it is hypothesized that this compound would block this activity-dependent gene expression. However, dedicated gene expression profiling studies to systematically identify genes and pathways modulated by direct this compound exposure in cellular systems are not widely available in the public domain. One patent has listed a "this compound-binding protein" as a potential gene marker for toxicity profiling, but this does not detail an experiment showing that TCP itself modulates gene expression. google.com

Metabolic Pathways and Biotransformation of Thienylcyclohexylpiperidine in Research Models

Enzymatic Transformations and Cytochrome P450 Involvement (in vitro)

The metabolism of Thienylcyclohexylpiperidine is primarily driven by enzymatic processes in the liver. In vitro models, such as rat liver microsomes, are instrumental in identifying the initial biotransformation steps. acs.orgnih.gov These studies strongly indicate the involvement of the cytochrome P450 (CYP450) superfamily of enzymes, a key component of Phase I metabolism. dynamed.comnih.gov The biotransformation of TCP's structural relative, 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), by rat liver microsomes requires a NADPH-regenerating system, which is characteristic of CYP450-mediated reactions. acs.org

The primary enzymatic transformations observed for PCP and its analogues, and therefore predicted for TCP, are oxidative reactions. wikipedia.org These include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the molecule is a principal metabolic route. For related compounds, this has been observed on both the cyclohexyl and piperidine (B6355638) rings. acs.orgresearchgate.net

N-dealkylation: This process involves the removal of alkyl groups from the nitrogen atom within the piperidine ring. researchgate.net

Oxidative Ring Opening: In some PCP analogues, the piperidine ring can be opened following hydroxylation, leading to the formation of aliphatic carboxy metabolites. researchgate.net

These Phase I reactions, catalyzed by CYP450 enzymes, function to introduce or expose functional groups on the TCP molecule, which increases its polarity and prepares it for subsequent Phase II conjugation reactions. longdom.org

Identification and Characterization of this compound Metabolites (in non-human biological matrices)

The identification of TCP metabolites in non-human biological matrices like rat urine and liver microsome preparations has been accomplished using advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). acs.orgresearchgate.net While direct studies on TCP are limited, research on closely related analogues provides a clear picture of the expected metabolic products.

For instance, studies on the PCP-derived designer drug N-(1-phenylcyclohexyl)-propanamine (PCPR) in rat urine revealed metabolites formed through hydroxylation of the cyclohexyl ring at various positions, as well as hydroxylation of the aromatic ring and N-dealkylation. researchgate.net Similarly, the in vitro metabolism of BTCP using rat liver microsomes led to the identification of five different monohydroxylated derivatives and two degradation compounds. acs.org The primary metabolites of PCP itself include PCHP (phenylcyclohexyl-4-hydroxypiperidine), PPC (phenyl-piperidinocyclohexanol), and PCAA (phenylcyclohexyl-amino-acid). wikipedia.org

Based on this evidence, the primary metabolites of TCP in research models are expected to be various hydroxylated forms of the parent compound. A pharmacokinetic study using radiolabeled [3H]TCP in rats showed that while the parent drug was eliminated relatively quickly, the total radioactivity in the plasma declined much more slowly, indicating the formation and slower elimination of metabolites. nih.gov

Compound Family Model/Matrix Observed Metabolic Pathways Identified Metabolites Citation(s)
Phencyclidine (PCP) AnalogsRat Liver MicrosomesOxidative HydroxylationMonohydroxylated derivatives, Degradation compounds acs.org
Phencyclidine (PCP) AnalogsRat UrineCyclohexyl & Phenyl Hydroxylation, N-dealkylationHydroxylated metabolites, N-dealkylated metabolites researchgate.net
Phencyclidine (PCP)In vivo (general)Oxidative Hydroxylation, GlucuronidationPCHP, PPC, PCAA wikipedia.org

Glucuronidation and Other Conjugation Pathways in Research Models

Following Phase I metabolism, TCP and its metabolites undergo Phase II conjugation reactions to facilitate their excretion. wikipedia.org The primary conjugation pathway for many drugs and their metabolites is glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. longdom.orgnih.gov This reaction attaches a large, water-soluble glucuronic acid molecule to the metabolite, significantly increasing its hydrophilicity and facilitating its elimination from the body via urine or bile. abdn.ac.uk

Evidence from related compounds strongly supports the role of glucuronidation in TCP's metabolic fate. Studies on the PCP derivative PCPR in rat urine have shown that a portion of its metabolites are excreted in conjugated form. researchgate.net Likewise, the metabolites of PCP are known to be glucuronidated before excretion. wikipedia.org The related compound N-ethyl-l-phenycyclohexylamine (PCE) is also converted to both free and conjugated metabolites in rats. nih.gov This consistent pattern across the arylcyclohexylamine class suggests that glucuronidation is a significant clearance pathway for TCP metabolites in research models.

Stereoselective Metabolism

Stereoselectivity, where one stereoisomer of a drug is metabolized at a different rate or via a different pathway than another, is a critical factor in the pharmacology and toxicology of many chiral compounds. acs.org While direct studies on the stereoselective metabolism of TCP are not extensively documented, the principle is highly relevant to this class of molecules.

Research on other compounds demonstrates the importance of this metabolic feature. For example, the metabolism of the enantiomers of α-BHC was shown to proceed at different rates in housefly models, indicating stereoselective biotransformation. jst.go.jp Given that TCP has a chiral center, it is plausible that its enantiomers are metabolized differently by CYP450 enzymes. Such stereoselective metabolism could lead to different pharmacokinetic profiles and potentially different pharmacological or toxicological effects between the enantiomers. This remains an important area for future investigation in research models.

Preclinical Pharmacokinetic Studies in Animal Models (focus on disposition kinetics)

Preclinical pharmacokinetic studies in animal models, such as rats, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound. europa.euijrpc.com These studies provide quantitative data on the disposition kinetics of a drug, which are crucial for interpreting efficacy and safety data.

A key study investigating the pharmacokinetics of [3H]TCP in Sprague-Dawley rats following intravenous administration provided detailed information on its disposition. nih.gov The study found that TCP has a relatively short elimination half-life of 2.1 hours. However, the compound distributes extensively into the tissues, as indicated by its large volume of distribution. The total body clearance was high, suggesting efficient elimination from the central circulation. Notably, the pharmacokinetic profile of TCP was found to be strikingly similar to that of PCP in the same animal model. nih.gov

The study also determined that in rat serum, a significant fraction of TCP (42%) remains unbound to proteins, which is the pharmacologically active portion. nih.gov The slower elimination of total radioactivity compared to the parent drug confirmed that metabolites are formed and cleared more slowly from the body. nih.gov

Pharmacokinetic Parameter Value in Sprague-Dawley Rats (mean +/- SD) Citation
Elimination Half-Life (t½)2.1 hr nih.gov
Volume of Distribution (Vβ)27 +/- 17 L/kg nih.gov
Volume of Distribution (steady state, Vss)15.6 +/- 6.2 L/kg nih.gov
Volume of Central Compartment (Vc)5.6 +/- 3.0 L/kg nih.gov
Total Body Clearance132 +/- 45 mL/min/kg nih.gov
Renal Clearance1.1 +/- 0.4 mL/min/kg nih.gov
Unbound Fraction in Serum42 +/- 6% nih.gov
Blood to Plasma Ratio0.98 +/- 0.03 nih.gov

Advanced Analytical Methodologies for Thienylcyclohexylpiperidine Research

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS) in Research Samples

Chromatographic techniques are fundamental for isolating and quantifying Thienylcyclohexylpiperidine and its analogs from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the analysis of arylcyclohexylamines like TCP. A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with the addition of buffers (e.g., phosphate (B84403) buffer) to control pH and improve peak shape. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve optimal separation of compounds with a wide range of polarities. Detection is typically performed using a UV detector, as the thienyl ring in TCP absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For arylcyclohexylamines, derivatization may sometimes be employed to improve their chromatographic properties. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates the components of the sample, which are then ionized and detected by a mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification and quantification.

Table 1: Typical Chromatographic Conditions for Arylcyclohexylamine Analysis
ParameterHPLCGC-MS
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasAcetonitrile/Methanol and buffered aqueous solutionHelium
DetectionUV-Vis Diode Array Detector (DAD)Mass Spectrometer (Electron Ionization)
ApplicationQuantification and purity assessment in synthesis productsIdentification and quantification in various research samples

Mass Spectrometry Applications for Structural Elucidation of Metabolites and Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound metabolites and synthetic derivatives. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the fragmentation of ions.

The fragmentation of TCP in a mass spectrometer typically involves the cleavage of the piperidine (B6355638) and cyclohexyl rings. Common fragmentation pathways for arylcyclohexylamines include the loss of the piperidine ring, alpha-cleavage adjacent to the nitrogen atom, and rearrangements of the cyclohexyl ring. By analyzing the fragmentation patterns of metabolites, researchers can identify the sites of metabolic modification, such as hydroxylation, N-dealkylation, or oxidation of the thienyl ring. This information is critical for understanding the metabolic fate of the compound.

Table 2: Common Mass Spectrometric Fragments of Arylcyclohexylamines
Fragmentation ProcessDescriptionSignificance in Structural Elucidation
Loss of the Amine MoietyCleavage of the bond between the cyclohexyl ring and the nitrogen atom of the piperidine ring.Confirms the presence of the arylcyclohexyl core.
Alpha-CleavageFission of the C-C bond adjacent to the nitrogen atom in the piperidine ring.Provides information about the structure of the piperidine ring and its substituents.
Cyclohexyl Ring FragmentationVarious cleavages within the cyclohexyl ring, often leading to a series of characteristic ions.Helps to identify modifications on the cyclohexyl ring.
Thienyl Ring FragmentationBreakdown of the thienyl ring, which can indicate the position of substituents.Useful for characterizing derivatives with modified thienyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural characterization and stereochemical analysis of this compound. ¹H NMR and ¹³C NMR are routinely used to determine the connectivity of atoms in the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals are all used in structural assignment.

¹³C NMR: Provides information about the different types of carbon atoms in the molecule.

For stereochemical analysis, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. slideshare.netlibretexts.org NOESY experiments detect protons that are close to each other in space, even if they are not directly bonded. slideshare.netlibretexts.org This information can be used to determine the relative stereochemistry of substituents on the cyclohexane (B81311) ring, for example, whether they are in axial or equatorial positions. This is crucial for understanding the three-dimensional structure of the molecule, which can have a significant impact on its biological activity.

Spectroscopic Techniques (IR, UV-Vis) for Purity Assessment in Research Synthesis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and non-destructive techniques used for the qualitative analysis and purity assessment of synthesized this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The thienyl group in TCP will have characteristic C-H and C=C stretching vibrations. The piperidine ring will show C-H and C-N stretching and bending vibrations. By comparing the IR spectrum of a newly synthesized batch of TCP with that of a well-characterized reference standard, one can quickly assess its purity and confirm the presence of the expected functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The thienyl ring in TCP is a chromophore and will exhibit characteristic absorption maxima. The absorbance at a specific wavelength is proportional to the concentration of the compound, which can be used for quantification. Purity can be assessed by comparing the shape and maxima of the UV-Vis spectrum to a reference standard.

Table 3: Characteristic Spectroscopic Data for Functional Groups in this compound
TechniqueFunctional GroupCharacteristic Absorption/Signal
IR SpectroscopyAromatic C-H (Thienyl)~3100-3000 cm⁻¹ (stretch)
Aliphatic C-H (Cyclohexyl, Piperidine)~2950-2850 cm⁻¹ (stretch)
C-N (Piperidine)~1250-1020 cm⁻¹ (stretch)
UV-Vis SpectroscopyThienyl RingAbsorption maxima in the UV region (e.g., ~230-260 nm)

Radioligand Purity Assessment and Specific Activity Determination for Receptor Binding Studies

In receptor binding studies, this compound is often used in its radiolabeled form, typically with tritium (B154650) ([³H]TCP). It is essential to determine the radiochemical purity and specific activity of the radioligand to obtain accurate and reproducible binding data.

Radiochemical Purity: This refers to the proportion of the total radioactivity that is present in the desired chemical form. Radiochemical impurities can arise from the synthesis or decomposition of the radioligand. Radio-Thin Layer Chromatography (radio-TLC) is a common method for assessing radiochemical purity. nih.govresearchgate.netresearchgate.net A small amount of the radioligand is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. nih.govlablogic.com The percentage of radioactivity at the expected retention factor (Rf) for TCP represents the radiochemical purity. ymaws.com

Specific Activity: This is the amount of radioactivity per unit mass of the compound, typically expressed in Curies per millimole (Ci/mmol). revvity.com The specific activity is crucial for calculating the concentration of the radioligand in binding assays. It can be determined by measuring the radioactivity of a known mass of the compound. Alternatively, competition binding assays can be used to determine the specific activity without the need for direct mass measurement. nih.gov

Advanced Bioanalytical Method Development for Preclinical Research Samples

The quantification of this compound in preclinical research samples, such as plasma or brain tissue, requires the development and validation of a robust bioanalytical method. This process involves several key steps:

Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances. Common techniques for arylcyclohexylamines include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ijisrt.commdpi.com

Chromatographic Separation and Detection: LC-MS/MS is the preferred technique for the bioanalysis of drugs in biological matrices due to its high sensitivity and selectivity. nih.gov

Method Validation: The developed method must be rigorously validated to ensure its reliability. According to regulatory guidelines, validation includes the assessment of the following parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 4: Key Parameters for Bioanalytical Method Validation
ParameterDescriptionTypical Acceptance Criteria
AccuracyCloseness of mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
PrecisionThe degree of agreement among individual test results.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
LinearityThe range over which the assay is directly proportional to the concentration.Correlation coefficient (r²) ≥ 0.99.
SelectivityNo significant interfering peaks at the retention time of the analyte and internal standard.Response of interfering peaks should be <20% of the LLOQ response.

Computational Chemistry and Molecular Modeling of Thienylcyclohexylpiperidine

Ligand-Target Docking Studies and Binding Pose Prediction for NMDA and Other Receptors

Ligand-target docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For Thienylcyclohexylpiperidine, docking studies have been crucial in visualizing its binding pose within the ion channel of the N-methyl-D-aspartate (NMDA) receptor, its primary target.

Research focusing on arylcyclohexylamines, including TCP and its analog Phencyclidine (PCP), has utilized molecular docking to understand their interaction with the NMDA receptor's binding site. nih.govmuni.cz These studies consistently highlight the importance of the ligand's conformation. For instance, the orientation of the thienyl group relative to the cyclohexyl and piperidine (B6355638) rings is critical for optimal binding. Docking simulations have shown that the axial position of the aromatic ring (thienyl or phenyl) is preferable for interaction within the binding pocket. nih.gov

Molecular docking of TCP derivatives into the NMDA receptor channel has identified key amino acid residues that form stabilizing interactions. These interactions are fundamental to the ligand's antagonist activity. For example, studies have revealed that a hydrogen bond formed with the ligand's nitrogen atom is essential for activity at the NMDA receptor. muni.cz Furthermore, specific interactions, such as pi-sigma or pi-anion bonds, have been identified with particular residues. Docking of novel NMDA receptor antagonists has highlighted interactions with amino acids like Glu236, Phe176, and Gln110 as being significant for binding. plos.org The superimposition of docked TCP derivatives with known binders helps to validate the predicted poses and understand the structural requirements for potent antagonism. rsc.org

Docking Study FindingInteracting Residues (Example)SignificanceSource
Aromatic Ring Orientation Phe176, ARG B: 894The axial position of the thienyl/phenyl group is preferred for π-sigma interactions within the binding site. plos.orgrsc.org
Nitrogen Atom Interaction Glu236Forms essential hydrogen bonds or ionic interactions, anchoring the ligand in the channel. muni.czplos.org
Overall Conformation Gln110, Asp136The specific stereochemistry (cis/trans isomers) of the molecule significantly affects its fit and activity. nih.govplos.org

This table summarizes key findings from molecular docking studies on this compound and related arylcyclohexylamine antagonists at the NMDA receptor.

Molecular Dynamics Simulations of this compound-Receptor Complexes

Following the static predictions from molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the TCP-receptor complex over time. MD simulations provide a more realistic representation of the physiological environment, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the receptor. rjeid.commdpi.com

While specific MD simulation studies exclusively on TCP are not widely published, the methodology is well-established for other NMDA receptor channel blockers. mdpi.comfrontiersin.org In a typical study, the docked TCP-NMDA receptor complex would be embedded in a simulated lipid bilayer with water and ions to mimic a cell membrane. frontiersin.org The simulation, run over nanoseconds to microseconds, tracks the movements of every atom in the system.

The primary goals of such a simulation for a TCP-receptor complex would be:

Binding Pose Stability: To verify if the binding pose predicted by docking is stable over time. Key interactions, like hydrogen bonds and hydrophobic contacts, are monitored throughout the simulation.

Conformational Changes: To observe how the binding of TCP might induce conformational changes in the NMDA receptor, which is linked to the mechanism of channel blockade.

Solvent Effects: To understand the role of water molecules in mediating the interaction between TCP and the receptor's binding site. researchgate.net

Thermodynamic Properties: To calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

Analyses of MD trajectories include calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. mdpi.com These simulations are computationally intensive but offer invaluable insights into the dynamic nature of the ligand-receptor interaction, which is critical for understanding the molecular basis of TCP's pharmacological action. rjeid.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like TCP with high accuracy. muni.cz Unlike classical molecular mechanics used in docking and MD, quantum methods model the electronic structure explicitly, providing insights into chemical reactivity and electrostatic properties that govern molecular interactions.

For TCP and its derivatives, quantum calculations have been used to determine key electronic descriptors that are correlated with their biological activity. nih.gov These descriptors include:

Total Energy (E_total): Represents the stability of a particular conformation of the molecule.

Dipole Moment: Measures the polarity of the molecule, which influences its solubility and ability to form electrostatic interactions.

Energies of Frontier Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate or accept electrons, which can be important in certain binding interactions.

These calculated properties are often used as inputs for developing Quantitative Structure-Activity Relationship (QSAR) models. muni.czrsc.org For example, a 3D-QSAR model for PCP and TCP derivatives found that descriptors like the dipole moment and total energy were crucial for predicting the antagonist activity at the NMDA receptor. nih.govmuni.cz By understanding the electronic basis of activity, researchers can rationally design new analogs with enhanced potency or modified properties.

Pharmacophore Modeling for NMDA Receptor Ligands

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For TCP and other noncompetitive NMDA antagonists, pharmacophore models define the key structural requirements for binding within the receptor's ion channel (the "PCP site"). researchgate.net

Since the experimental 3D structure of the NMDA receptor was long unavailable, early pharmacophore models were developed based on the structures of known active ligands like TCP, PCP, and MK-801. researchgate.net These ligand-based models identify common chemical features, such as:

Hydrophobic/Aromatic Centers: Corresponding to the thienyl and cyclohexyl rings of TCP.

Hydrogen Bond Acceptors/Donors: The piperidine nitrogen can act as a hydrogen bond acceptor.

Positive Ionizable Feature: At physiological pH, the piperidine nitrogen is protonated, creating a positive charge that is crucial for interaction within the negatively charged environment of the ion channel.

A consensus pharmacophore model for a noncompetitive NMDA antagonist typically includes one or two aromatic/hydrophobic sites and a positive ionizable feature, all arranged in a specific spatial geometry. researchgate.net The orientation of the nitrogen's lone pair or proton relative to the aromatic ring is a critical parameter in these models. researchgate.net More recent structure-based pharmacophore models, derived from crystal or cryo-EM structures of the NMDA receptor, have refined these hypotheses by incorporating features of the receptor's binding site itself.

Pharmacophore FeatureCorresponding Chemical Group in TCPRole in BindingSource
Aromatic/Hydrophobic Group Thienyl Ring, Cyclohexyl RingVan der Waals and hydrophobic interactions with nonpolar residues in the channel. researchgate.net
Positive Ionizable Center Protonated Piperidine NitrogenElectrostatic interactions with negatively charged amino acid residues (e.g., asparagine) in the channel pore. researchgate.net
Hydrogen Bond Acceptor Piperidine NitrogenForms hydrogen bonds that help to orient and stabilize the ligand.

This table outlines the essential features of a pharmacophore model for NMDA receptor channel blockers like this compound.

Virtual Screening Approaches for Novel this compound Analogs

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify new molecules that are likely to bind to a biological target. This approach is significantly faster and more cost-effective than traditional high-throughput screening in a wet lab. For TCP, virtual screening can be used to discover novel analogs or completely new chemical scaffolds that act as NMDA receptor antagonists.

There are two main approaches to virtual screening relevant to TCP:

Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule, like TCP, as a template. The screening process searches for molecules in a database that have a similar 2D structure or 3D shape and pharmacophoric features. nih.govmuni.cz A validated pharmacophore model for NMDA antagonists is an excellent tool for LBVS, filtering vast databases to find molecules that match the essential binding features.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target protein. Millions of compounds are computationally docked into the binding site of the NMDA receptor, and their predicted binding affinity is calculated using a scoring function. The top-scoring compounds are selected as "hits" for further investigation.

The goal of virtual screening is not necessarily to find direct analogs of TCP, but to identify novel structures that satisfy the geometric and chemical requirements for binding. muni.cz This can lead to the discovery of compounds with different core structures but similar activity, potentially with improved properties such as better selectivity or a more favorable side-effect profile. Hits identified through virtual screening require subsequent experimental validation to confirm their activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

Before a compound can be considered for advanced research, its pharmacokinetic properties must be evaluated. In silico ADME prediction uses computational models to estimate how a compound like TCP will be absorbed, distributed, metabolically processed, and excreted in a biological system. researchgate.net These predictions are crucial in early-stage research to filter out compounds that are likely to have poor drug-like properties, saving time and resources.

For a centrally-acting compound like TCP, several key ADME properties are predicted:

Lipophilicity (logP): Predicts the compound's partitioning between oil and water. A balanced logP is essential for crossing the blood-brain barrier (BBB).

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: A critical parameter for any CNS-active compound, predicting its ability to reach its target in the brain.

Intestinal Absorption: Predicts how well the compound will be absorbed from the gut if administered orally.

Metabolism Prediction: Identifies likely sites on the molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes.

Plasma Protein Binding: Predicts the extent to which the compound will bind to proteins in the blood, which affects its free concentration and availability.

These properties are often calculated using QSPR (Quantitative Structure-Property Relationship) models, which correlate a compound's structural features with experimentally determined ADME data. The predicted ADME profile for TCP and its analogs helps researchers understand their likely in vivo behavior and can guide chemical modifications to improve their pharmacokinetic properties. plos.org

ADME ParameterPredicted Property for a CNS Research CompoundRelevance for TCP ResearchSource
Lipophilicity (logP/logD) Moderate (e.g., logP 2-5)Influences solubility and ability to cross the blood-brain barrier.
Aqueous Solubility Moderate to highEssential for absorption and distribution in the body.
Blood-Brain Barrier (BBB) Permeation HighCrucial for reaching the central nervous system where NMDA receptors are located. plos.org
Human Intestinal Absorption (HIA) HighImportant for potential oral bioavailability in animal models.
Cytochrome P450 (CYP) Inhibition LowPredicts the likelihood of drug-drug interactions. researchgate.net
Plasma Protein Binding VariableAffects the concentration of free compound available to act on the receptor.

This table shows key in silico ADME predictions relevant to the evaluation of centrally-acting research compounds like this compound.

Thienylcyclohexylpiperidine As a Research Tool and Prototypical Compound in Pharmacology

Role in Advancing Understanding of NMDA Receptor Pharmacology

Thienylcyclohexylpiperidine has been instrumental in advancing the understanding of NMDA receptor pharmacology due to its high affinity and specific binding to the PCP site within the NMDA receptor's ion channel. wikipedia.orgnih.gov As a non-competitive antagonist, TCP blocks the ion channel, preventing the influx of cations and thereby inhibiting the receptor's activity. drugbank.commdpi.com This mechanism has been crucial in studying the physiological and pathological roles of NMDA receptors, which are central to synaptic plasticity, learning, and memory. biomolther.orgnih.gov

Compared to its parent compound, phencyclidine, TCP exhibits a higher affinity for NMDA receptors and a lower affinity for sigma receptors, making it a more selective tool for studying the NMDA receptor complex. wikipedia.orgebi.ac.uk The tritiated form of TCP, [³H]TCP, is widely used in research to label and quantify NMDA receptors in brain tissue. wikipedia.orgnih.gov Studies using [³H]TCP have demonstrated that agonists at the NMDA and glycine (B1666218) binding sites, such as NMDA and glycine themselves, increase the binding of [³H]TCP. nih.gov This finding strongly suggests that the binding of these agonists opens the ion channel, allowing greater access for TCP to its binding site. nih.gov Consequently, the rate of [³H]TCP binding serves as a biochemical marker for the opening of the NMDA channel, providing a method to measure receptor activation under various conditions. nih.gov

Contribution to Dopamine (B1211576) System Research Methodologies

While primarily known for its interaction with the NMDA receptor, this compound also exhibits significant activity at the dopamine transporter (DAT). wikipedia.org This dual activity has made it a valuable tool in exploring the intricacies of the dopamine system and its interplay with the glutamate (B1630785) system. The psychostimulant effects of TCP, which are more pronounced than those of PCP, are attributed to its greater activity as a dopamine reuptake inhibitor (DRI). wikipedia.orgebi.ac.uk

Research on TCP and its analogs, such as 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), has been pivotal in characterizing the binding sites on the dopamine transporter. nih.gov Studies have shown that structural modifications to the TCP molecule can differentially affect its binding affinity for sites on the DAT labeled by different radioligands, suggesting the existence of distinct binding sites on the transporter. nih.govacs.org For instance, increasing the size and lipophilicity of the N-substituents on the piperidine (B6355638) ring generally improves binding to the DAT. nih.gov

The development of radiolabeled forms of TCP and its derivatives has provided researchers with essential tools to study the DAT. These radioligands have been used in binding assays to determine the affinity and selectivity of various compounds for the dopamine transporter, contributing to the development of more specific DAT inhibitors. nih.gov Furthermore, the use of TCP in research has helped to elucidate the mechanism of action of other dopamine reuptake inhibitors, such as cocaine. nih.govacs.org The failure of many TCP derivatives to bind to phencyclidine receptors, coupled with their high affinity for the DAT, has made them particularly useful for isolating and studying the dopaminergic effects of these compounds. nih.gov

Development of Radioligands for Receptor Mapping in Preclinical Imaging

The high affinity of this compound for the PCP binding site on the NMDA receptor has made its radiolabeled forms, particularly [³H]TCP, indispensable for receptor mapping in preclinical studies. wikipedia.orgdrugs.com Autoradiographic studies using [³H]TCP have allowed for the detailed visualization and quantification of NMDA receptor distribution throughout the central nervous system. nih.govnih.govresearchgate.net

These studies have revealed high densities of [³H]TCP binding sites in forebrain regions such as the hippocampus and cerebral cortex, which are known to be rich in NMDA receptors. nih.govjneurosci.org Moderate levels of binding are observed in structures like the amygdala and thalamus, while lower levels are found in the brainstem and cerebellum. nih.gov This detailed anatomical mapping has been crucial for understanding the region-specific roles of NMDA receptors in brain function.

Furthermore, [³H]TCP has been used in lesion studies to determine the cellular localization of NMDA receptors. For example, excitotoxin-induced lesions that destroy intrinsic neurons in the hippocampus and caudate-putamen have been shown to significantly reduce [³H]TCP binding, indicating that these receptors are located on these neurons. nih.gov Conversely, lesions of dopaminergic terminals did not alter [³H]TCP binding in the caudate, suggesting an absence of these binding sites on these specific nerve endings. nih.gov

The development of other radiolabeled TCP analogs, including those labeled with positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]) and carbon-11 (B1219553) ([¹¹C]), has been pursued for use in positron emission tomography (PET) imaging. capes.gov.brradiologykey.com While some of these initial [¹⁸F]-labeled TCP derivatives showed low affinity for the NMDA receptor, the research laid the groundwork for the development of more successful PET radioligands for imaging the PCP binding site in vivo. capes.gov.brradiologykey.com

Use in In Vitro Assay Development and Standardization in Neuropharmacology

This compound and its radiolabeled counterpart, [³H]TCP, have become standard tools in the development and standardization of in vitro assays in neuropharmacology. nih.govrevvity.com The high affinity and specificity of [³H]TCP for the PCP binding site within the NMDA receptor ion channel make it an ideal radioligand for competitive binding assays. revvity.com These assays are used to determine the affinity (Ki) of novel compounds for the NMDA receptor, a critical step in drug discovery and development. biomolther.orgrevvity.com

The principle of these assays is based on the displacement of [³H]TCP from its binding site by a test compound. The concentration of the test compound required to inhibit 50% of the specific binding of [³H]TCP (the IC50 value) is determined, and from this, the Ki value can be calculated. researchgate.net This methodology has been widely used to screen and characterize a vast number of potential NMDA receptor antagonists. biomolther.orgnih.govbiomolther.org

Furthermore, the use of [³H]TCP binding assays has been instrumental in understanding the allosteric modulation of the NMDA receptor. nih.gov For instance, the binding of [³H]TCP is enhanced by the presence of NMDA and glycine, indicating that the binding of these co-agonists alters the conformation of the receptor to increase the accessibility of the PCP site. nih.govebi.ac.uk This has allowed researchers to study the interactions between different binding sites on the NMDA receptor complex.

The reliability and reproducibility of [³H]TCP binding assays have led to their widespread adoption as a standard method in the field. This standardization allows for the comparison of data across different laboratories and studies, contributing to a more cohesive understanding of NMDA receptor pharmacology.

Methodological Significance in Structure-Activity Relationship Studies

This compound has served as a prototypical compound in numerous structure-activity relationship (SAR) studies aimed at understanding the structural requirements for binding to the NMDA receptor and the dopamine transporter. biomolther.orgnih.gov By systematically modifying the chemical structure of TCP and evaluating the effects of these changes on binding affinity and activity, researchers have been able to map the pharmacophores of these important drug targets.

In the context of the NMDA receptor, SAR studies have explored modifications to the three main components of the TCP molecule: the thienyl ring, the cyclohexyl ring, and the piperidine ring. researchgate.net For example, replacing the thienyl ring with a phenyl ring, as in phencyclidine, results in a compound with lower affinity for the NMDA receptor. ebi.ac.uk Altering the substituents on the piperidine ring can also have a significant impact on potency. nih.gov

Similarly, extensive SAR studies have been conducted on TCP analogs to investigate their interaction with the dopamine transporter. nih.govacs.orgacs.org These studies have revealed that the N-substituents on the piperidine ring play a crucial role in determining the affinity and selectivity for the DAT. nih.gov For instance, monoalkyl N-substituted derivatives of BTCP, a TCP analog, have shown remarkably high affinity for the DAT. nih.gov

These SAR studies have not only provided valuable insights into the molecular interactions between ligands and their receptors but have also guided the design and synthesis of novel compounds with improved affinity, selectivity, and pharmacokinetic properties. rsc.orgresearchgate.netuea.ac.uk The knowledge gained from these studies has been instrumental in the development of new research tools and potential therapeutic agents targeting the NMDA receptor and the dopamine transporter.

Historical Role in Dissociative Anesthetic Research

This compound emerged from the same research lineage as phencyclidine (PCP), which was initially developed as a dissociative anesthetic in the late 1950s. wikipedia.orgebi.ac.ukdrugs.com TCP itself was discovered by a team at Parke-Davis in the late 1950s and was found to be considerably more potent than PCP. wikipedia.orgebi.ac.uk

The development of TCP and other PCP analogs was part of a broader effort to create safer and more effective anesthetic agents. drugs.com However, like PCP, TCP was found to produce significant psychotomimetic side effects, including hallucinations and delirium, which limited its clinical utility. drugs.com

Despite its failure as a clinical anesthetic, the potent and distinct effects of TCP propelled its use in research to understand the mechanisms of dissociative anesthesia. drugs.com The discovery that TCP and PCP act as non-competitive antagonists of the NMDA receptor was a landmark finding that linked the behavioral effects of these drugs to a specific molecular target. drugbank.comwikipedia.orgwikipedia.org This discovery opened up a new avenue of research into the role of the NMDA receptor in psychosis and other psychiatric disorders. drugs.com

The study of TCP and its congeners has been fundamental to our understanding of the pharmacology of dissociative drugs and has provided a valuable animal model for studying psychosis. The ability of these compounds to induce a state that mimics some of the symptoms of schizophrenia has been instrumental in the development of the glutamate hypothesis of this disorder.

Future Directions and Emerging Research Avenues for Thienylcyclohexylpiperidine Studies

Exploration of Undiscovered Molecular Targets and Binding Sites

While Thienylcyclohexylpiperidine (TCP) is well-known for its interaction with the N-methyl-D-aspartate (NMDA) receptor ion channel, research is increasingly pointing towards the existence of other molecular targets and binding sites that contribute to its pharmacological profile. pnas.orgresearchgate.netjneurosci.org The exploration of these undiscovered targets is a critical frontier in understanding the full spectrum of TCP's effects.

One area of interest is the potential for TCP and its analogs to interact with low-affinity sites in different brain regions. For instance, congeners of 1-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) have been found to bind to low-affinity PCP sites in the rat cerebellum, a region devoid of dopaminergic nerve endings where high-affinity PCP sites are scarce. nih.gov This suggests the presence of distinct binding sites that may mediate some of the compound's effects. Further investigation into these low-affinity sites could reveal novel mechanisms of action and potential therapeutic targets.

Moreover, the sigma (σ) receptor has been identified as a target for TCP and related compounds. nih.gov The interaction with σ1 receptors, in particular, may play a role in the psychotomimetic and stimulant effects of these substances. nih.gov Delving deeper into the specifics of TCP's interaction with different sigma receptor subtypes could elucidate the molecular basis for its diverse behavioral effects.

Development of Novel Analogs with Enhanced Receptor Selectivity for Research Probes

The development of novel this compound (TCP) analogs with enhanced receptor selectivity is a crucial area of ongoing research. These highly selective compounds serve as invaluable research probes to dissect the specific roles of different receptor subtypes and binding sites in various physiological and pathological processes. nih.govbiorxiv.orgbiorxiv.org

A significant focus has been on creating analogs that can differentiate between various subunits of the NMDA receptor and other targets like the sigma receptor. nih.govresearchgate.net For example, modifications to the TCP scaffold have led to the development of compounds with improved selectivity for the GluN2B subunit of the NMDA receptor. nih.gov These selective probes are instrumental in studying the specific functions of GluN2B-containing NMDA receptors in neurological disorders. nih.gov

Furthermore, the synthesis of TCP derivatives with altered aromatic moieties or substitutions in the cyclohexyl ring has yielded analogs with high selectivity for low-affinity PCP sites, which could be critical pharmacological tools for understanding these enigmatic sites. nih.gov The development of fluorescently labeled ligands and affinity-based probes (AfBPs) represents another exciting advancement. nih.govceltarys.com These tools allow for the direct visualization and interrogation of receptor-ligand interactions in various experimental settings, from in vitro assays to live-cell imaging.

The table below showcases examples of novel TCP analogs and their significance as research probes.

Analog/Probe Target Selectivity Research Application
(R)-[¹⁸F]OF-NB1GluN2B subunit of NMDA receptorIn vitro and in vivo imaging of GluN2B-rich brain regions. nih.gov
GSK2879552KDM1AStudying the role of KDM1A in oncology and neuroplasticity. nih.gov
RN1KDM1A (brain-penetrant)Investigating the role of KDM1A in memory and rodent behavior. nih.gov
Selective TCP AnalogsLow-affinity PCP sitesElucidating the nature and function of these yet unknown sites. nih.gov
Fluorescent LigandsVarious GPCRsFluorescence microscopy, fluorescence polarization, and HTRF assays. celtarys.com

The iterative process of designing, synthesizing, and pharmacologically evaluating new analogs will continue to yield more refined and potent research probes. These tools are essential for advancing our understanding of the intricate pharmacology of TCP and for identifying novel therapeutic strategies.

Advanced Synthetic Methodologies for Enantiopure this compound Derivatives

The development of advanced synthetic methodologies to produce enantiomerically pure this compound (TCP) derivatives is a cornerstone of future research in this field. science.govresearchgate.netnih.gov The stereochemistry of these compounds is a critical determinant of their binding affinity and selectivity for their molecular targets. nih.govresearchgate.net Therefore, access to enantiopure forms is essential for accurately characterizing their pharmacological properties and for developing selective research probes and potential therapeutics.

Traditional synthetic routes often yield racemic mixtures, which contain both enantiomers of the compound. However, biological systems are chiral, and different enantiomers can have vastly different, and sometimes opposing, effects. For instance, studies have shown that the (R)- and (S)-enantiomers of certain TCP analogs exhibit distinct binding specificities for the GluN2B subunit of the NMDA receptor versus sigma receptors. nih.gov

Current research focuses on several key strategies to achieve enantiopure synthesis:

Chiral Resolution: This classic method involves separating the enantiomers of a racemic mixture. One approach is through the formation of diastereoisomeric salts with a chiral resolving agent, followed by crystallization. researchgate.net

Asymmetric Synthesis: This more sophisticated approach aims to directly synthesize a single enantiomer. This can be achieved through the use of chiral catalysts, auxiliaries, or reagents that control the stereochemical outcome of the reaction. nih.gov Recent advancements in organocatalysis and metal-catalyzed asymmetric hydrogenation are particularly promising for the synthesis of chiral piperidine (B6355638) derivatives. researchgate.netmdpi.com

Biocatalytic Approaches: The use of enzymes to catalyze stereoselective reactions offers a green and highly efficient route to enantiopure compounds, including epoxides that can serve as chiral building blocks. nih.gov

The table below highlights some of the advanced synthetic approaches being explored.

Synthetic Approach Description Key Advantage
Chiral ResolutionSeparation of enantiomers from a racemic mixture using chiral resolving agents. researchgate.netApplicable to a wide range of compounds.
Asymmetric HydrogenationUse of chiral catalysts (e.g., Iridium-based) to selectively produce one enantiomer. researchgate.netHigh yields and excellent enantioselectivities.
Chiral Auxiliary-based SynthesisCovalent attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction. nih.govEnables the preparation of a diverse range of enantiopure amines.
BiocatalysisUse of enzymes for direct, stereoselective epoxidation or other transformations. nih.govHigh enantiomeric purity and environmentally friendly conditions.

The continued development of these and other innovative synthetic methods will be crucial for providing the pure, single-enantiomer TCP derivatives needed to advance our understanding of their complex pharmacology and unlock their full therapeutic potential.

Integration of Multi-Omics Approaches in this compound Research (in vitro models)

The integration of multi-omics approaches represents a paradigm shift in understanding the cellular and molecular effects of this compound (TCP) in in vitro models. nih.govnih.govfrontiersin.org By simultaneously analyzing multiple layers of biological information—such as the genome, transcriptome, proteome, and metabolome—researchers can obtain a holistic and unbiased view of how TCP and its derivatives impact cellular systems. frontlinegenomics.comfrontiersin.org This comprehensive approach moves beyond studying a single target and allows for the elucidation of complex biological networks and pathways affected by these compounds. oaepublish.com

In the context of TCP research, multi-omics can be applied to in vitro models, such as neuronal cell cultures, to:

Identify Novel Targets and Pathways: Transcriptomic analysis (e.g., RNA-sequencing) can reveal changes in gene expression patterns following TCP treatment, pointing to previously unknown signaling pathways that are modulated. plos.org Proteomics can then identify the corresponding changes in protein levels and post-translational modifications, providing further mechanistic insights. elifesciences.org

Elucidate Mechanisms of Action: By integrating data from different omics layers, researchers can construct detailed models of how TCP perturbs cellular function. mdpi.com For example, combining metabolomics with transcriptomics could reveal how TCP-induced changes in gene expression lead to alterations in cellular metabolism.

Discover Biomarkers: Multi-omics studies can help identify molecular signatures or biomarkers associated with the cellular response to TCP. frontiersin.org These biomarkers could be invaluable for future preclinical and clinical studies.

Understand Cellular Reprogramming: Recent studies have utilized multi-omics to understand the effects of chemical cocktails on cellular reprogramming and rejuvenation. elifesciences.org Similar approaches could be used to investigate the long-term effects of TCP on neuronal plasticity and function at a multi-omic level.

The table below outlines the different omics technologies and their potential applications in TCP research.

Omics Technology Biological Information Measured Potential Application in TCP Research (in vitro)
GenomicsDNA sequence and structureIdentify genetic factors influencing cellular response to TCP.
TranscriptomicsRNA expression levelsUncover TCP-induced changes in gene expression and affected pathways. plos.org
ProteomicsProtein abundance and modificationsCharacterize changes in the cellular proteome following TCP treatment. elifesciences.org
MetabolomicsSmall molecule metabolitesAnalyze alterations in cellular metabolism caused by TCP.
Multi-Omics IntegrationCombined analysis of multiple omics datasetsConstruct comprehensive models of TCP's cellular effects and identify novel mechanisms. nih.govnih.gov

The application of multi-omics approaches in in vitro TCP research is still in its early stages but holds immense promise for providing a deeper and more integrated understanding of the compound's complex pharmacology.

Expanding Computational Approaches for Predictive Modeling of Ligand-Target Interactions

The expansion of computational approaches for predictive modeling is set to revolutionize the study of this compound (TCP) and its interactions with biological targets. researchgate.netcam.ac.ukhilarispublisher.com These in silico methods offer a rapid and cost-effective means to screen large virtual libraries of compounds, predict their binding affinities, and gain insights into the molecular determinants of their activity before they are synthesized and tested in the lab. nih.govijritcc.org

Key computational approaches that are being increasingly applied to TCP research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.com For TCP and its analogs, docking studies can help to visualize their binding modes within the NMDA receptor ion channel or other potential targets, guiding the design of new derivatives with improved affinity and selectivity. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-receptor interactions over time, allowing researchers to study the conformational changes that occur upon binding and to calculate binding free energies. ijritcc.org This can offer a more realistic picture of the binding process than static docking poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. biorxiv.org By identifying the key structural features that contribute to high affinity or selectivity, QSAR can guide the optimization of lead compounds.

Machine Learning and Deep Learning: More advanced computational methods, such as machine learning and deep learning, are being employed to develop predictive models with even greater accuracy. cam.ac.ukhilarispublisher.com These models can be trained on large datasets of known ligand-target interactions to predict the activity of new compounds and even to identify potential new targets for existing ligands (target fishing). biorxiv.orgnih.gov

The table below summarizes some of the key computational modeling techniques and their applications in the context of TCP research.

Computational Technique Primary Function Application in TCP Research
Molecular DockingPredicts ligand binding orientation and affinity. hilarispublisher.comDesigning novel TCP analogs with enhanced selectivity. biorxiv.org
Molecular Dynamics (MD)Simulates the dynamic behavior of ligand-receptor complexes. ijritcc.orgUnderstanding the conformational changes involved in TCP binding.
QSAR ModelingCorrelates chemical structure with biological activity. biorxiv.orgGuiding the optimization of TCP-based lead compounds.
Machine Learning/Deep LearningDevelops predictive models from large datasets. cam.ac.ukhilarispublisher.comPredicting the binding affinities of new TCP derivatives and identifying potential off-targets.
Proteochemometric Modeling (PCM)Integrates chemical and protein information for interaction prediction. biorxiv.orgnih.govPredicting interactions between novel TCP analogs and various protein targets.

As computational power continues to increase and algorithms become more sophisticated, these predictive modeling approaches will become indispensable tools in the future exploration of this compound and its derivatives, accelerating the discovery of novel research probes and potential therapeutic agents.

Q & A

Q. What are the standard synthesis protocols for Thienylcyclohexylpiperidine (TCP) derivatives, and how can purity be ensured?

  • Methodological Answer : TCP derivatives are typically synthesized via nucleophilic substitution or coupling reactions, with purification via column chromatography. For example, Shibayama et al. (1996) synthesized ¹⁸F-labeled TCP analogues using a three-step process involving this compound precursor functionalization . To confirm purity:
  • Use HPLC with UV/Vis detection (λ = 254 nm) and a C18 reverse-phase column.
  • Validate via ¹H/¹³C NMR to confirm structural integrity.
  • Report melting points (±2°C) and elemental analysis (C, H, N within ±0.4% of theoretical values).
    Reference experimental protocols from peer-reviewed studies to ensure reproducibility .

Q. Which characterization techniques are critical for validating TCP interactions with NMDA receptors?

  • Methodological Answer :
  • Radioligand binding assays : Use [³H]TCP or [¹⁸F]TCP analogues to quantify receptor affinity (Kd) in rat cortical membranes. Include nonspecific binding controls with excess MK-801 .
  • Electrophysiology : Measure ion channel blockade in Xenopus oocytes expressing NMDA receptors.
  • Autoradiography : Map receptor distribution in brain slices using ¹⁸F-labeled TCP .
    Report data as mean ± SEM and use ANOVA for statistical significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMDA receptor binding affinity between in vitro and in vivo TCP studies?

  • Methodological Answer : Discrepancies often arise from differences in tissue permeability, metabolism, or assay conditions. To address this:
  • Comparative pharmacokinetics : Measure TCP plasma and brain concentrations via LC-MS/MS.
  • Receptor saturation studies : Perform Scatchard analysis under standardized buffer conditions (pH 7.4, 25°C).
  • Meta-analysis : Use PRISMA guidelines to systematically evaluate data from ≥5 studies, accounting for variables like species, age, and assay type .
    Contradictory findings may highlight context-dependent receptor interactions .

Q. What strategies optimize TCP analogue stability in aqueous solutions for in vivo applications?

  • Methodological Answer :
  • Formulation : Use cyclodextrin-based encapsulation to enhance solubility and reduce hydrolysis.
  • pH adjustment : Stabilize TCP in citrate buffer (pH 4.5–5.5) to prevent degradation.
  • Accelerated stability testing : Store analogues at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
    Include stability data in supplementary materials to support reproducibility claims .

Q. How should researchers design dose-response studies for TCP neuropharmacological effects while minimizing off-target activity?

  • Methodological Answer :
  • Dose range : Start with 0.1–10 mg/kg (rodent models) based on IC₅₀ values from in vitro assays.
  • Selectivity screening : Test TCP against related receptors (e.g., σ, dopamine D2) at 10× IC₅₀.
  • Behavioral assays : Use Morris water maze or prepulse inhibition to correlate receptor binding with functional outcomes.
    Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Data Contradiction and Replication

Q. How can low signal-to-noise ratios in TCP radioligand assays be mitigated?

  • Methodological Answer :
  • Membrane preparation : Use fresh cortical tissue and protease inhibitors to preserve receptor integrity.
  • Blockers : Add 100 µM EDTA to chelate divalent cations that modulate NMDA activity.
  • Statistical power : Increase sample size (n ≥ 6) and use Welch’s t-test for heterogeneous variances .

Q. What frameworks guide the formulation of TCP-focused research questions in neuropharmacology?

  • Methodological Answer :
  • PICO Framework : Define Population (e.g., rodent models), Intervention (TCP dose), Comparison (vehicle/control), Outcome (receptor occupancy).
  • Mechanistic focus : Example: "How does TCP modulate NMDA receptor gating kinetics in hippocampal neurons?"
    Avoid overly broad questions (e.g., "Is TCP effective?") per NIH guidelines .

Tables for Methodological Reference

Parameter Recommended Protocol Source
Synthesis Yield≥60% for radiolabeled analogues
Binding Assay Buffer50 mM Tris-HCl, pH 7.4, 120 mM NaCl
Stability Criteria≤5% degradation over 4 weeks at 4°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.